molecular formula C12H8Cl2FNO2S B5604763 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

Cat. No.: B5604763
M. Wt: 320.2 g/mol
InChI Key: JDIKOGIZKAGIGB-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at the 4-position and a sulfonamide group linked to a 3-chloro-4-fluorophenyl moiety.

Crystallographic studies of related compounds (e.g., 4-chloro-N-(3-chlorophenyl)benzenesulfonamide) reveal bent molecular geometries at the sulfur atom, with torsion angles (C—SO₂—NH—C) ranging from -56.7° to -58.4°, suggesting conformational flexibility influenced by substituents .

Properties

IUPAC Name

4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-12(15)11(14)7-9/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIKOGIZKAGIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-chloro-4-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro substituents on the phenyl rings can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

    Coupling reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the aryl halide reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that derivatives of benzenesulfonamides, including 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide, exhibit significant antiproliferative effects against various cancer cell lines. Notably, studies have shown that this compound induces apoptosis in cancer cells, with IC50 values below 100 µM for cell lines such as HeLa and MCF-7.

Cell LineIC50 Value (µM)Mechanism
HeLa34Apoptosis induction
MCF-736Apoptosis induction
HCT-11636Apoptosis induction

In combination therapies, this compound has demonstrated a synergistic effect when used alongside traditional chemotherapeutics like doxorubicin, potentially enhancing therapeutic outcomes in resistant cancer types .

Biological Research

Enzyme Inhibition :
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it effectively inhibits carbonic anhydrase (CA), an enzyme often overexpressed in tumors. This inhibition can alter pH levels within tumor microenvironments, which may enhance the efficacy of concurrent therapies .

Mechanism of Action :
The mechanism involves the interaction of the sulfonamide group with specific enzymes or receptors. The presence of chloro and fluoro substituents enhances binding affinity and specificity, making it a valuable candidate for further therapeutic exploration .

Industrial Applications

In the chemical industry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique chemical properties allow for the development of new materials and chemical processes .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antiproliferative Effects : A study evaluated various benzenesulfonamide derivatives for their anticancer activity, highlighting that compounds with chloro or fluoro substitutions exhibited enhanced cytotoxicity against cancer cells .
  • Combination Therapies : Research exploring combination therapies indicated that this compound could enhance the effectiveness of existing chemotherapeutics, suggesting a promising avenue for treating resistant cancer types .
  • Inhibition Studies : Enzyme inhibition assays demonstrated that this compound could inhibit carbonic anhydrase effectively, which is crucial for altering tumor pH levels and improving treatment efficacy .

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Key Observations :

  • Molecular Geometry : Substituents significantly influence torsion angles and crystal packing. For example, replacing 3-Cl with 3-Cl,4-F may alter conformational flexibility .

Spectroscopic and Analytical Data

  • IR Spectroscopy : Sulfonamide derivatives consistently show peaks at ~1334–1160 cm⁻¹ (S=O stretching) and ~3200–3230 cm⁻¹ (N–H stretching) .
  • NMR : Aromatic protons in the target compound’s 3-chloro-4-fluorophenyl group would likely resonate downfield (δ ~7.2–7.8 ppm) due to electron-withdrawing effects, similar to compound 23d in .

Biological Activity

4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈Cl₂F N₃O₂S, with a molecular weight of approximately 300.74 g/mol. The compound features a sulfonamide group, which is critical for its biological activity, as well as chloro and fluoro substituents that enhance its pharmacological properties.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acids in the active sites of enzymes, thereby inhibiting their activity. The presence of chloro and fluoro groups can enhance binding affinity and specificity, making it a potent candidate for therapeutic applications .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial reproduction. This mechanism positions the compound as a potential treatment for bacterial infections .

Table 1: Antimicrobial Activity Data

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds bearing similar sulfonamide structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound can reduce cell viability in several cancer cell lines, including MDA-MB-231 (breast cancer) and IGR39 (melanoma). The effective concentration (EC50) values were reported as follows:

  • MDA-MB-231 : EC50 = 20.5 ± 3.6 µM
  • IGR39 : EC50 = 27.8 ± 2.8 µM

These findings suggest that the compound may induce apoptosis in cancer cells, contributing to its potential as an anticancer agent .

Table 2: Cytotoxicity Data

Cell Line EC50 (µM)
MDA-MB-23120.5 ± 3.6
IGR3927.8 ± 2.8

Applications in Pharmaceutical Research

The compound is being explored for various pharmaceutical applications beyond antimicrobial and anticancer activities. Its potential as an enzyme inhibitor or ligand in biochemical assays has been investigated, indicating a broad scope for further research and development .

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide, and how can purity be validated?

Answer:
The compound is synthesized via sulfonylation of 3-chloro-4-fluoroaniline with 4-chlorobenzenesulfonyl chloride. Key steps include:

  • Reaction conditions : Dropwise addition of sulfonyl chloride to aniline in chloroform at 0°C, followed by reflux (15–30 min) and purification via recrystallization from ethanol/water mixtures .
  • Purity validation : Use FT-IR (to confirm NH and SO₂ stretches at ~3240–3200 cm⁻¹ and 1334/1160 cm⁻¹, respectively) and ¹H NMR (aromatic protons at δ 6.8–7.8 ppm, NH proton as a broad singlet at δ ~7.2 ppm) . Advanced purity assessment requires HRMS for molecular ion confirmation and elemental analysis .

Basic: How do substituents on the anilino ring influence the crystal packing and hydrogen-bonding interactions of sulfonamide derivatives?

Answer:
Substituents like Cl and F on the anilino ring dictate molecular conformation and intermolecular interactions:

  • Torsion angles : The C—SO₂—NH—C torsion angle in derivatives ranges from -58° to +77°, depending on substituent positions, affecting planarity .
  • Hydrogen bonding : NH···O=S interactions form inversion dimers, while bulky substituents (e.g., 3,5-dichloro) reduce packing efficiency by introducing steric hindrance .
  • Validation : Single-crystal X-ray diffraction (using SHELXL ) and Hirshfeld surface analysis quantify these interactions.

Advanced: How can discrepancies in reported bioactivity data for sulfonamide derivatives be resolved?

Answer:
Contradictions in bioactivity (e.g., anticancer vs. antimicrobial potency) arise from:

  • Structural nuances : The 3-chloro-4-fluoro substitution may enhance selectivity for carbonic anhydrase IX (CA-IX) over off-target isoforms .
  • Assay variability : Standardize cell-line models (e.g., MCF-7 for breast cancer) and use isoform-specific CA inhibition assays .
  • SAR analysis : Compare with analogs like 4-chloro-N-(2-naphthyl)benzenesulfonamide (entry 7, ) to isolate substituent effects.

Advanced: What computational strategies are recommended for predicting the binding mode of this compound to enzymatic targets?

Answer:

  • Docking : Use AutoDock Vina with CA-IX (PDB: 3IAI) to model sulfonamide-Zn²⁺ coordination. Validate with MD simulations (GROMACS) to assess stability .
  • Pharmacophore mapping : Prioritize the sulfonamide moiety and halogen substituents as critical interaction points .
  • Benchmarking : Compare results with experimental IC₅₀ values from fluorometric assays .

Advanced: How do solvent and temperature conditions affect the compound’s stability during long-term storage?

Answer:

  • Degradation pathways : Hydrolysis of the sulfonamide group is accelerated in polar aprotic solvents (e.g., DMSO) at >25°C. Store in ethanol at 4°C to minimize decomposition .
  • Stability monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track degradation products like 4-chlorobenzenesulfonic acid .

Basic: What spectroscopic techniques are critical for confirming the identity of this compound?

Answer:

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with adjacent Cl/F substituents. The NH proton is a broad singlet (~δ 7.2) .
  • IR : Confirm SO₂ asymmetric/symmetric stretches at 1334/1160 cm⁻¹ and NH stretch at ~3240 cm⁻¹ .
  • HRMS : Expected [M+H]⁺ for C₁₂H₈Cl₂FNO₂S: 328.9652 (calc.), 328.9655 (obs.) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Answer:

  • Refinement : Use SHELXL to model torsional flexibility (e.g., C—SO₂—NH—C angle ~77° vs. -58° in analogs ).
  • Disorder handling : Apply PART and ISOR commands for disordered Cl/F atoms. Validate with R-factor convergence (<0.05) .

Advanced: What strategies mitigate synthetic byproducts like N,N-disulfonylated impurities?

Answer:

  • Stoichiometry control : Use a 1:1 molar ratio of sulfonyl chloride to aniline. Excess aniline reduces disulfonylation .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC (C18, 70% MeOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
Reactant of Route 2
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4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

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